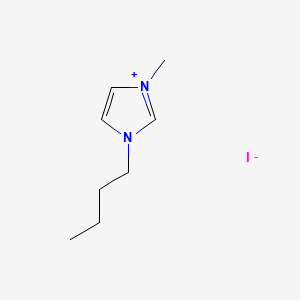

1-Butyl-3-methylimidazolium Iodide

Beschreibung

Overview of Ionic Liquids as Advanced Materials

Ionic liquids (ILs) are a class of salts that exist in a liquid state at temperatures below 100°C. nih.gov Unlike conventional molecular solvents, ILs are composed entirely of ions, specifically large organic cations and various organic or inorganic anions. monmouthcollege.edu This unique composition imparts a distinct set of properties, including negligible vapor pressure, high thermal stability, non-flammability, and a wide electrochemical window. nih.govacs.org These characteristics position ionic liquids as "green solvents" and highly versatile materials for a multitude of applications. acs.orgmdpi.com By systematically altering the cation and anion components, the physicochemical properties of ILs can be fine-tuned, allowing for the design of "task-specific" materials for applications ranging from chemical synthesis and catalysis to energy storage and biomass processing. acs.orgmdpi.comacs.org

Significance of Imidazolium-Based Ionic Liquids in Chemical Science

Among the diverse families of ionic liquids, those based on the imidazolium (B1220033) cation have become particularly prominent in scientific research. monmouthcollege.edu The 1,3-dialkylimidazolium scaffold is a common structural motif, valued for its relative ease of synthesis and chemical stability. mdpi.com Imidazolium-based ILs have demonstrated exceptional utility as solvents and catalysts in various organic transformations. nih.govacs.org Their ability to dissolve a wide range of organic, inorganic, and polymeric materials, coupled with their catalytic activity in certain reactions, makes them powerful tools in green chemistry. nih.govmdpi.com For instance, they have been successfully employed as media for esterification, acetylation, and carbon-carbon bond-forming reactions like the Michael addition. acs.orgcore.ac.uk

Rationale for Focusing on 1-Butyl-3-methylimidazolium Iodide (BMIM-I) in Academic Inquiry

This compound, commonly abbreviated as [BMIM][I] or BMII, is a representative and widely studied room-temperature ionic liquid (RTIL). sigmaaldrich.com It consists of a 1-butyl-3-methylimidazolium cation and an iodide anion. nih.gov The specific focus on [BMIM][I] in academic research is driven by the unique properties conferred by the iodide anion. The iodide ion is a key component of the iodide/triiodide (I⁻/I₃⁻) redox couple, which is the most common and efficient redox mediator in dye-sensitized solar cells (DSSCs). acs.orgmdpi.com This makes [BMIM][I] a prime candidate for a non-volatile electrolyte in these photovoltaic devices, addressing the stability issues associated with traditional organic solvents. sigmaaldrich.commdpi.com Furthermore, its utility extends to organic synthesis, where it can serve as a reaction medium or a promoter for various chemical transformations. sigmaaldrich.com Its distinct physicochemical and electrochemical properties have made it a cornerstone for fundamental studies on the behavior of ionic liquids and for exploring their technological applications.

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.HI/c1-3-4-5-10-7-6-9(2)8-10;/h6-8H,3-5H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREPTGNZZKNFQZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049342 | |

| Record name | 1-Butyl-3-methylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65039-05-6 | |

| Record name | 1-Butyl-3-methylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Purification Methodologies for 1 Butyl 3 Methylimidazolium Iodide

Alkylation Reactions in Imidazolium (B1220033) Salt Synthesisrsc.orgscispace.commonmouthcollege.edu

The most prevalent method for synthesizing 1-butyl-3-methylimidazolium iodide is the quaternization of 1-methylimidazole (B24206) with an appropriate butyl halide. This process, a classic example of an alkylation reaction, forms the imidazolium cation.

Reaction Pathways and Mechanisms

The reaction can be influenced by the presence of any residual water, which can lead to the formation of methanol (B129727) and butanol through a similar SN2 mechanism involving the interaction of water with the 1-butyl-3-methylimidazolium cation. mdpi.com

Influence of Alkyl Iodide Stoichiometry and Addition Ratescispace.com

The stoichiometry of the reactants, specifically the ratio of 1-methylimidazole to the alkylating agent (1-iodobutane or other butyl halides), is a critical parameter in the synthesis of [BMIM][I]. While equimolar amounts are theoretically required, a slight excess of the alkylating agent is often employed to ensure complete conversion of the 1-methylimidazole. For instance, in the synthesis of the analogous 1-butyl-3-methylimidazolium chloride, a molar ratio of 1:1.1 of 1-methylimidazole to 1-chlorobutane (B31608) has been used. researchgate.net

The rate of addition of the alkyl iodide can also impact the reaction, particularly in controlling the exothermicity of the reaction. A slow and controlled addition helps to maintain a stable reaction temperature, preventing potential side reactions and ensuring a higher purity of the final product.

Temperature and Time Optimization in Synthesisscispace.com

Temperature and reaction time are interdependent variables that significantly affect the yield and purity of the synthesized [BMIM][I]. The alkylation reaction is often performed at elevated temperatures to increase the reaction rate. For example, the synthesis of 1-butyl-3-methylimidazolium chloride has been carried out at 60°C for 48 hours under reflux. nih.gov Another procedure involves heating a solution of 1-methylimidazole and 1-chlorobutane in toluene (B28343) to reflux at approximately 110°C for 24 hours. rsc.org

However, excessively high temperatures can lead to thermal degradation of the product. mdpi.com Therefore, optimizing the temperature and time is crucial to achieve a high yield of the desired ionic liquid while minimizing the formation of impurities. The optimal conditions are often a compromise between reaction speed and product stability.

Role of Solvent Systems in Synthetic Yield and Purityresearchgate.net

The choice of solvent can play a significant role in the synthesis of imidazolium-based ionic liquids. While some syntheses are performed neat (without a solvent), the use of a solvent can offer several advantages. Solvents can help to control the reaction temperature, facilitate stirring, and in some cases, improve the yield and purity of the product.

For instance, toluene has been used as a solvent in the synthesis of 1-butyl-3-methylimidazolium chloride. rsc.org The use of acetonitrile (B52724) as a solvent has been noted to eliminate long reaction periods and allow for the use of secondary alkyl halides without competitive elimination reactions. orgsyn.org The solubility of the resulting ionic liquid in the chosen solvent is also a key consideration for product isolation and purification. For example, after the reaction in toluene, the product can be isolated as a separate phase. rsc.org The choice of solvent can also influence the subsequent purification steps, such as recrystallization.

Anion Exchange Procedures for Iodide Incorporationrsc.orgmonmouthcollege.edu

An alternative or subsequent step to direct synthesis is anion exchange, a versatile method to introduce the desired iodide anion into the imidazolium salt structure. This is particularly useful when the initial synthesis is performed with a different halide, such as chloride, which is often more reactive and less expensive than iodide.

Methodologies for Halide Exchange Reactions

Anion exchange can be achieved through several methods. A common approach involves the use of an anion exchange resin. rsc.orgresearchgate.net In this method, a solution of the imidazolium salt with a different anion (e.g., chloride or bromide) is passed through a column packed with a resin that has been pre-loaded with iodide ions. The resin has a higher affinity for the initial halide, which is retained on the column, while the desired imidazolium iodide is eluted. This method can provide a quantitative exchange of the anion. rsc.org

Another method for anion exchange is metathesis, or a salt displacement reaction. This involves reacting the initial imidazolium halide with a salt containing the desired iodide anion, typically in a solvent where the resulting byproduct is insoluble and can be easily removed by filtration. For example, 1-butyl-3-methylimidazolium chloride can be reacted with potassium tetrafluoroborate (B81430) in water to yield the corresponding tetrafluoroborate salt. researchgate.net A similar principle can be applied to introduce the iodide anion.

The choice of method depends on factors such as the scale of the reaction, the desired purity, and the availability of starting materials and reagents.

Interactive Data Table: Synthesis Parameters for Imidazolium Salts

| Precursor 1 | Precursor 2 | Solvent | Temperature (°C) | Time (h) | Product |

| 1-methylimidazole | 1-chlorobutane | None | 60 | 48 | 1-Butyl-3-methylimidazolium chloride |

| 1-methylimidazole | 1-chlorobutane | Toluene | ~110 (reflux) | 24 | 1-Butyl-3-methylimidazolium chloride |

| 1-methylimidazole | 1-chlorobutane | Acetonitrile | Not specified | Not specified | 1-Butyl-3-methylimidazolium chloride |

| 1-methylimidazole | Iodomethane | Dichloromethane (B109758) | 0 | 3 | 1,3-Dimethylimidazolium iodide |

| 1-butyl-1H-imidazole | Iodomethane | None | 50 | 24 | This compound |

Efficiency and Selectivity of Anion Metathesis

Anion metathesis, or ion exchange, is a common and effective method for synthesizing this compound ([Bmim]I) from a precursor, typically 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) or bromide ([Bmim]Br). This reaction involves swapping the anion of the starting imidazolium salt with an iodide anion from a salt like potassium iodide (KI) or sodium iodide (NaI). The efficiency and selectivity of this process are governed by several factors, including the choice of solvent, reaction conditions, and the relative solubility of the resulting salts.

The general reaction can be represented as: [Bmim]X + MI → [Bmim]I + MX (where X = Cl⁻, Br⁻ and M = K⁺, Na⁺)

The selectivity of the reaction is driven by the precipitation of the inorganic byproduct (e.g., KCl, NaCl) from the reaction medium, which shifts the equilibrium towards the formation of the desired ionic liquid. orgsyn.orgresearchgate.net Using water as a solvent can make the anion metathesis reaction quantitative in a short amount of time and simplifies the purification of the final product. orgsyn.org

Research on the metathesis of Aliquat 336 (a quaternary ammonium (B1175870) chloride) with various anions, including iodide, highlights the efficiency of this type of exchange. acs.org The study demonstrated that for anions like iodide, which are placed high in the Hofmeister series, a complete conversion can be achieved with relative ease compared to anions lower in the series. acs.org In batch experiments, a single contact with an aqueous salt solution was often sufficient to achieve conversions greater than 99%. acs.org This high efficiency is attributed to the favorable thermodynamics of the anion exchange.

The efficiency of the metathesis reaction can be summarized in the following table, based on typical laboratory procedures.

Table 1: Efficiency of Anion Metathesis for [Bmim]I Synthesis

| Starting Material | Reagent | Solvent | Typical Yield | Key Efficiency Factor |

|---|---|---|---|---|

| [Bmim]Cl | Potassium Iodide (KI) | Acetone (B3395972) | High | Low solubility of KCl in acetone drives the reaction. |

| [Bmim]Br | Sodium Iodide (NaI) | Acetonitrile | High | Precipitation of NaBr. |

| [Bmim]Cl | Potassium Iodide (KI) | Water | Quantitative | Facilitates easy removal of the inorganic salt byproduct. orgsyn.org |

Advanced Purification Techniques and Characterization of Purity

Techniques for Removing Residual Reactants and Byproducts

After synthesis, the crude this compound contains impurities such as unreacted starting materials (e.g., 1-butyl-3-methylimidazolium chloride), the precipitated inorganic salt (e.g., sodium chloride), and residual solvents. orgsyn.org Advanced purification is crucial to achieve the high purity required for many applications.

A common multi-step purification procedure involves the following techniques:

Filtration: The first step is often the filtration of the reaction mixture to remove the bulk of the precipitated inorganic salt byproduct (e.g., NaCl). researchgate.net Using a material like Celite can aid in removing fine precipitates. researchgate.net

Solvent Removal: The solvent is typically removed under reduced pressure using a rotary evaporator. orgsyn.org

Washing/Extraction: The resulting ionic liquid can be washed multiple times with a solvent in which it is immiscible, but in which the impurities are soluble. For instance, washing with water can be used to remove residual inorganic salts. orgsyn.org For certain ionic liquids, continuous liquid-liquid extraction with a solvent like dichloromethane has been employed to separate the product from the aqueous phase. google.com

Use of Decolorizing Agents: If the product is colored due to impurities, treatment with activated or decolorizing charcoal can be effective. google.com The mixture is typically heated and stirred with the charcoal for several hours before it is filtered off. google.com

Drying under High Vacuum: Since water is a common impurity in ionic liquids and can significantly affect their properties, a final drying step under high vacuum at an elevated temperature (e.g., 65-70 °C) for an extended period (e.g., 24-48 hours) is essential. google.comnih.govacs.org Lyophilization (freeze-drying) can also be used to remove water. google.com

Quantitative Analysis of Purity (e.g., HPLC, Water Content)

Determining the purity of this compound quantitatively is essential for ensuring its quality and performance. High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the concentration of the main compound and detecting organic impurities.

Commercial grades of [Bmim]I often specify purity levels determined by HPLC, with typical assays being greater than 97% or 98.5%. sigmaaldrich.com The presence of halide impurities, such as residual chlorides or bromides, is also a critical purity metric. These are often quantified and reported in parts per million (ppm). sigmaaldrich.com

Water content is another critical parameter, as its presence can significantly alter the physicochemical properties of the ionic liquid. nih.govacs.org Karl Fischer titration is the standard method for accurately determining the water content. Purity specifications for [Bmim]I often indicate a maximum water content, for example, ≤0.5% or ≤1%. sigmaaldrich.com

Table 2: Purity Specifications for this compound

| Parameter | Analytical Method | Typical Specification | Reference |

|---|---|---|---|

| Assay | HPLC | >98% | iolitec.de |

| Assay | HPLC | ≥98.5% | sigmaaldrich.com |

| Water Content | Karl Fischer Titration | ≤0.5% | sigmaaldrich.com |

| Bromide (Br⁻) Impurity | Ion Chromatography | ≤25 mg/kg | sigmaaldrich.com |

Spectroscopic Verification of Compound Integrity (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the chemical structure and integrity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for verifying the structure of the 1-butyl-3-methylimidazolium cation. sapub.org

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the imidazolium ring and the butyl and methyl groups. The chemical shift of the proton at the C2 position of the imidazolium ring (the most acidic proton) is particularly sensitive to the anion and any hydrogen bonding interactions. sapub.orgrsc.org Studies comparing imidazolium halides show that the chemical shifts of the ring protons vary markedly for ILs with different anions (Cl⁻, Br⁻, I⁻). rsc.org

¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon environments in the molecule, matching the expected structure of the [Bmim]⁺ cation. sapub.org

Table 3: Representative ¹H NMR Data for the 1-Butyl-3-methylimidazolium ([Bmim]) Cation (Note: Chemical shifts (δ) are in ppm and can vary based on the solvent and anion. Data is representative for [Bmim] halides.)

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| NCHN (ring C2-H) | ~9.0 - 10.5 | Singlet | rsc.org |

| NCH (ring C4-H, C5-H) | ~7.3 - 8.0 | Doublet/Singlet | rsc.org |

| NCH₂ (butyl) | ~4.2 | Triplet | rsc.org |

| NCH₃ (methyl) | ~3.9 - 4.1 | Singlet | rsc.org |

| CH₂ (butyl) | ~1.8 | Multiplet | rsc.org |

| CH₂ (butyl) | ~1.3 | Multiplet | rsc.org |

| CH₃ (butyl) | ~0.9 | Triplet | rsc.org |

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the mass of the cation. In positive ion mode, ESI-MS will show a peak corresponding to the molecular weight of the 1-butyl-3-methylimidazolium cation ([C₈H₁₅N₂]⁺), which has a mass of approximately 139 m/z. researchgate.net This technique is highly effective for identifying the main component and potential cationic impurities or degradation products. researchgate.net

X-ray Crystallography: For a definitive structural confirmation, single-crystal X-ray diffraction can be performed. This technique provides the precise bond lengths, bond angles, and crystal packing of the ionic compound. Studies have determined the crystal structure of this compound, revealing a weak hydrogen-bonded network involving the iodide anion and the cation. researchgate.netnih.gov

Structural Elucidation and Intermolecular Interactions of 1 Butyl 3 Methylimidazolium Iodide

Cation-Anion Interactions and Suamolecular Structures

The primary forces dictating the structure of [BMIM]I are strong electrostatic interactions, complemented by a network of hydrogen bonds and van der Waals forces. These interactions lead to a highly structured liquid environment where ions are not randomly distributed but adopt preferential orientations and distances, forming transient yet significant supramolecular assemblies.

A defining feature of the interaction landscape in [BMIM]I is the formation of hydrogen bonds between the iodide anion and the hydrogen atoms of the [BMIM]⁺ cation. The most acidic protons on the cation are those attached to the imidazolium (B1220033) ring, particularly the hydrogen at the C2 position (between the two nitrogen atoms), followed by those at the C4 and C5 positions.

Ab initio molecular dynamics simulations reveal a strong interaction between the iodide anion and the C-H groups of the imidazolium ring. aip.orgresearchgate.net The iodide anion is not associated with a single hydrogen atom but often interacts with multiple C-H groups simultaneously. aip.orgresearchgate.net This leads to a configuration where the imidazolium ring tends to bend and partially "wrap around" the anion. aip.org While the C2-H is a primary interaction site, the collective electrostatic attraction and hydrogen bonding network give rise to a stable, structured local environment. researchgate.net

This variation in interaction energy directly impacts the spatial distribution of the ions. In [BMIM]I, the butyl chain, along with the methyl group, creates a less polar domain compared to the charged imidazolium ring. As the alkyl chain length increases in the [Cₙmim]I series, these nonpolar domains become more pronounced, leading to nanoscale segregation within the liquid. This segregation influences the packing efficiency and can lead to the formation of distinct polar networks (composed of imidazolium rings and anions) and nonpolar networks (composed of alkyl chains). researchgate.net Molecular dynamics simulations of [Cₙmim]I (for n=4, 6, 8) confirm that while the primary cation-anion interaction remains centered on the imidazolium ring, the longer alkyl chains lead to the formation of denser domains in the subsurface region of the liquid. nih.govaip.org

The butyl group of the [BMIM]⁺ cation is flexible and can exist as different rotational isomers (conformers), most notably the trans-trans (TT) and gauche-trans (GT) forms, defined by the dihedral angles along the C-C bonds of the chain. hpstar.ac.cn The preferred conformation is sensitive to the surrounding environment, particularly the nature of the counter-anion. acs.org

Studies comparing imidazolium-based halides (Cl⁻, Br⁻, I⁻) reveal a distinct anion effect on this conformational equilibrium. For smaller, more charge-dense anions like chloride and bromide, the anion preferentially locates in the plane of the imidazolium ring, interacting strongly with the C2-H proton. acs.org This in-plane interaction tends to stabilize the gauche conformer of the butyl chain. acs.orgacs.org

In contrast, for the larger and more polarizable iodide anion in [BMIM]I, the spatial distribution shifts. Molecular dynamics simulations show that the iodide anion has an enhanced probability of being located above and below the plane of the imidazolium ring, with a reduced density directly in front of the C2-H position compared to its chloride and bromide counterparts. acs.org This altered positioning changes the electrostatic landscape around the butyl chain, affecting the relative stability of its conformers. Experimental and simulation data indicate that for [BMIM]I, the enthalpy and entropy of isomerization from trans to gauche are positive, unlike for the chloride and bromide salts where they are negative. acs.org

Theoretical and Computational Investigations of Molecular Structure and Dynamics

To gain deeper insight into the molecular-level organization and behavior of [BMIM]I, theoretical and computational methods are indispensable. These techniques allow for the detailed examination of structural properties, interaction energies, and dynamic processes that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecular systems. For [BMIM]I, DFT calculations are employed to determine the most stable geometries (structural optimization) of the [BMIM]⁺-I⁻ ion pair and to analyze its electronic properties. nih.govresearchgate.net

These calculations consistently show that in the most stable gas-phase conformation, the iodide anion is positioned preferentially near the imidazolium ring. rsc.org Specifically, the anion often lies above the ring plane, in close contact with the acidic C2-H proton. rsc.org DFT is also used to compute key energetic and electronic descriptors.

Table 1: Properties of [BMIM]I Ion Pair from DFT Calculations

| Property Calculated | Typical Finding | Significance |

| Interaction Energy | The binding energy between the cation and anion is significant, primarily driven by electrostatics. | Quantifies the strength of the ion pairing, which influences properties like viscosity and thermal stability. |

| Structural Optimization | Identifies the lowest energy arrangement of the ion pair, including bond lengths and angles. | Provides a foundational model for understanding the most probable local structure. |

| Molecular Electrostatic Potential (MESP) | Reveals the charge distribution, highlighting the positive potential around the imidazolium C-H groups and the negative potential on the iodide anion. | Explains the directional nature of the cation-anion interactions, particularly hydrogen bonding. rsc.org |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer interactions, such as from the iodide lone pairs to the antibonding orbitals of the C-H bonds. | Provides a quantum chemical explanation for the formation and strength of hydrogen bonds. rsc.org |

While DFT provides a static picture of an isolated ion pair, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of ions, thereby replicating the bulk liquid state and its dynamic evolution over time. aip.orgnih.govnih.gov Both classical MD, which uses force fields, and ab initio MD (like Car-Parrinello MD), which calculates forces from electronic structure theory, have been applied to [BMIM]I. aip.orgresearchgate.netnih.gov

MD simulations provide detailed information about the liquid's structure through tools like radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another.

Key findings from MD simulations of [BMIM]I include:

Structured Cation-Anion Interaction: Simulations confirm that the interaction between the cation and anion is highly structured and occurs primarily through the imidazolium ring. nih.govaip.org

Spatial Arrangement: Site-site pair correlation functions show that the iodide anion has a high probability of being located near the hydrogen atoms of the imidazolium ring. aip.orgresearchgate.net

Liquid Dynamics: Simulations can be used to calculate transport properties like diffusion coefficients and ionic conductivity, revealing how the movement of individual ions is correlated and influenced by the local structural environment. nih.gov

Table 2: Structural Parameters from MD Simulations of Imidazolium Halides

| Parameter | [BMIM]Cl | [BMIM]Br | [BMIM]I |

| Anion Position Relative to Ring | High density in-plane, near C2-H | High density in-plane, near C2-H | Enhanced density above/below plane |

| Preferred Butyl Conformer | Tends to favor gauche | Tends to favor gauche | Less stabilization of gauche |

This table presents comparative trends based on simulation data from related studies. acs.org

Ab Initio Car-Parrinello Molecular Dynamics

Ab initio Car-Parrinello molecular dynamics (CPMD) is a first-principles simulation method that combines density functional theory (DFT) to describe the electronic structure with molecular dynamics to simulate the motion of atoms. scispace.comnih.gov This approach avoids the empirical parameters of classical force fields, providing a more fundamental description of the system.

CPMD simulations have been utilized to investigate the structure and dynamics of [bmim]I at 300 K. researchgate.net These simulations confirm the findings from classical MD, showing strong interactions between the iodide anion and the C-H protons of the imidazolium ring. researchgate.net The method allows for the analysis of electronic properties, such as charge transfer between the ions. nih.gov Population analyses from CPMD studies on similar imidazolium halides indicate a noticeable charge transfer from the anion to the cation. nih.gov Furthermore, the specific C-H···anion hydrogen bonds can be characterized in terms of donor-acceptor interactions between the lone pairs on the iodide and the antibonding σ*(C-H) orbitals. nih.gov

Spectroscopic Probes of Molecular Structure and Dynamics

Spectroscopic techniques provide experimental insight into the vibrational and electronic properties of molecules, offering a powerful complement to computational methods for understanding the structure and interactions within 1-butyl-3-methylimidazolium iodide.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. westmont.edu The frequencies of these vibrations are sensitive to the local environment, molecular conformation, and intermolecular interactions, such as hydrogen bonding. researchgate.net

For [bmim]I, these techniques have been used to identify the conformational isomers of the butyl chain on the [bmim]⁺ cation. researchgate.net The Raman spectrum of liquid [bmim]I is similar to that of molten [bmim]Cl and [bmim]Br, suggesting that the cation structures are alike in the liquid phase for these halides. researchgate.net DFT calculations are often used to aid in the assignment of the observed vibrational bands to specific molecular motions. researchgate.netresearchgate.net Studies have systematically investigated the 700–950 cm⁻¹ range in the IR spectrum, where two main out-of-plane bending modes of the C-H groups on the imidazolium ring are found. acs.org These bands, along with the C-H stretching vibrations, are particularly sensitive to local interactions with the anion. acs.org

| Vibrational Region (cm⁻¹) | General Assignment | Significance for [bmim]I |

| 3000 - 3200 | Imidazolium C-H Stretching | Highly sensitive to hydrogen bonding with the iodide anion. acs.orgrsc.org |

| 2800 - 3000 | Alkyl C-H Stretching | Relates to the conformation and environment of the butyl and methyl groups. westmont.edursc.org |

| 800 - 950 | Out-of-plane C(2)-H Bending | Larger motion of C(2)-H, sensitive to cation-anion interactions. acs.org |

| 700 - 800 | Out-of-plane C(4,5)-H Bending | Larger motion of C(4,5)-H, sensitive to cation-anion interactions. acs.org |

This table provides a generalized overview of key regions in the vibrational spectrum of [bmim]I.

The C-H stretching vibrations of the imidazolium ring, typically found between 3000 and 3200 cm⁻¹, are particularly informative probes of the cation-anion interaction strength. acs.orguu.nl The interaction between the iodide anion and the C-H protons of the cation is a form of hydrogen bonding, which perturbs the frequency of the C-H stretching modes.

In [bmim]I, the C2–H stretching band frequency is observed to shift to a higher wavenumber (a blue shift) compared to its chloride and bromide analogues. researchgate.netscribd.com This blue shift is attributed to the formation of weaker hydrogen bonds with the less electronegative iodide anion. researchgate.netscribd.com Conversely, strengthening the hydrogen bond-type interactions, as seen with more strongly coordinating anions like chloride and bromide, causes the C(2)-H stretching band to become broader and shift to lower frequencies (a red shift). acs.org The C(4)-H and C(5)-H stretching bands are also sensitive to these interactions. uu.nl The magnitude of these shifts provides a spectroscopic measure of the hydrogen bond strength. For instance, upon dilution in a non-coordinating solvent, the C-H stretching frequencies of halide-based ionic liquids exhibit a significant blue shift, indicating the disruption of the strong, specific cation-anion hydrogen bonds present in the neat liquid. rsc.org

| Compound | Anion | C(2)-H Stretch Observation | Interpretation |

| [bmim]Cl | Cl⁻ | Red-shifted vs. [bmim]I | Strongest C-H···anion hydrogen bonding. researchgate.netscribd.com |

| [bmim]Br | Br⁻ | Red-shifted vs. [bmim]I | Intermediate strength hydrogen bonding. researchgate.netscribd.com |

| [bmim]I | I⁻ | Blue-shifted vs. [bmim]Cl/Br | Weakest C-H···anion hydrogen bonding among halides. researchgate.netscribd.com |

| [bmim]BF₄ | BF₄⁻ | Blue-shifted vs. halides | Very weak, non-specific hydrogen bonding. rsc.org |

This table summarizes the relative shifts in the C(2)-H stretching frequency for [bmim]⁺ with different anions, indicating the relative strength of hydrogen bonding.

Conformational Analysis of the Butyl Chain

The flexibility of the butyl chain attached to the imidazolium ring in this compound ([bmim]I) allows for the existence of several rotational isomers, or conformers. The conformation of this alkyl chain is a critical factor in determining the packing of the ions in both the crystalline and liquid states, thereby influencing the physicochemical properties of the ionic liquid. hpstar.ac.cn The primary conformations are defined by the dihedral angles along the C-C bonds of the butyl group. These are typically referred to as trans (anti) and gauche.

In the crystalline state of [bmim]I, the butyl chain has been found to adopt both gauche and trans configurations. researchgate.net This is consistent with findings for other 1-butyl-3-methylimidazolium halides, where different conformers can lead to different crystal structures (polymorphs). hpstar.ac.cn For instance, in related chloride and bromide salts, two main conformers are observed: one where the first two dihedral angles of the butyl chain are trans-trans (TT or anti-anti, AA) and another which is gauche-trans (GT or gauche-anti, GA). hpstar.ac.cnacs.org The specific conformation adopted can determine whether the resulting crystal system is, for example, monoclinic or orthorhombic. hpstar.ac.cnacs.org

Theoretical calculations provide insight into the relative energies of these conformers. High-level ab initio calculations on an isolated 1-butyl-3-methylimidazolium ([bmim]⁺) cation show that the energies of the TT, GT, and a second gauche form (G'T) are very close, with the G'T rotamer being slightly more stable. figshare.com However, the presence of an anion significantly influences the conformational stability. The electrostatic interaction between the anion and the cation, particularly with the C(2)-H proton of the imidazolium ring, can favor one conformer over others. figshare.com For [bmim]Cl, calculations show that the GT rotamer becomes considerably more stable than the TT and G'T forms when the chloride anion is in close contact with the C(2)-H group. figshare.com This suggests that in the ionic liquid state, where ions are in close proximity, the GT conformer is likely to be the most stable. figshare.com

| Conformer | Relative Energy (Isolated Cation) (kcal/mol) | Relative Energy ([bmim]Cl Complex) (kcal/mol) |

|---|---|---|

| TT (trans-trans) | 0.0 | 0.0 |

| GT (gauche-trans) | -0.02 | -1.61 |

| G'T | -0.50 | -0.25 |

This table presents data from high-level ab initio calculations, showing the relative stability of different butyl chain conformers for an isolated [bmim]⁺ cation and for a [bmim]Cl ion pair. The data highlights the stabilizing effect of the anion on the GT conformer. figshare.com

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a technique that probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org When a molecule absorbs a photon of sufficient energy, an electron is promoted from a lower energy molecular orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy empty orbital, such as the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org For organic molecules like this compound, these transitions often involve π electrons in unsaturated systems. libretexts.orguzh.ch

The imidazolium ring of the [bmim]⁺ cation is an aromatic system containing conjugated π bonds. Consequently, it acts as a chromophore, a part of a molecule responsible for its color by absorbing light. libretexts.org The electronic transitions in this system are primarily π → π* transitions, where an electron from a π bonding orbital is excited to a π* anti-bonding orbital. uzh.ch

The absorption spectrum of this compound shows distinct absorption bands in the UV region. researchgate.net The iodide anion also contributes to the electronic spectrum. The interaction between the iodide anion and the imidazolium cation can influence the energy levels of the molecular orbitals, thus affecting the wavelength of maximum absorption (λ_max). In conjugated systems, stronger intermolecular interactions can alter the HOMO-LUMO energy gap, leading to shifts in the absorption spectrum. libretexts.org

| Transition Type | Description | Typical Chromophore |

|---|---|---|

| π → π | An electron is promoted from a π bonding orbital to a π anti-bonding orbital. | Unsaturated systems (e.g., alkenes, aromatics like the imidazolium ring). uzh.chtanta.edu.eg |

| n → π | An electron from a non-bonding orbital is promoted to a π anti-bonding orbital. | Unsaturated systems containing heteroatoms with lone pairs (e.g., C=O, C=N). |

| σ → σ* | An electron is promoted from a σ bonding orbital to a σ anti-bonding orbital. | Saturated systems (e.g., alkanes). libretexts.org |

This table summarizes the main types of electronic transitions detectable by UV-Visible spectroscopy. For [bmim]I, the π → π transitions of the imidazolium ring are the most relevant in the typical UV-Vis range. uzh.chlibretexts.orgtanta.edu.eg*

X-ray Scattering (WAXS) and X-ray Diffraction (XRD) for Liquid and Crystalline State Structures

X-ray diffraction (XRD) on single crystals and Wide-Angle X-ray Scattering (WAXS) on liquid samples are powerful techniques for determining the three-dimensional arrangement of ions in both the solid and liquid states of this compound.

Crystalline State (XRD): Single-crystal XRD analysis has successfully determined the crystal structure of [bmim]I. researchgate.net The compound crystallizes in the orthorhombic space group P2(1)2(1)2(1). researchgate.net Within this crystal lattice, the butyl chain of the cation exhibits both gauche and trans conformations. researchgate.net The analysis also reveals the nature of the interactions between the cation and the iodide anion. A key feature is a weak hydrogen-bonded network where only one hydrogen atom from the cation is linked to the iodide anion. researchgate.net This relatively weak and limited hydrogen bonding is a distinct characteristic of the [bmim]I crystal structure. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) researchgate.net |

| Butyl Chain Conformation | Gauche and Trans researchgate.net |

| Key Interaction Feature | Weak hydrogen-bonded network involving the iodide anion. researchgate.net |

This table summarizes the key structural parameters of crystalline [bmim]I as determined by single-crystal X-ray diffraction. researchgate.net

Liquid State (WAXS): In the liquid state, WAXS provides information about the average local ordering. Studies on liquid [bmim]I show that a significant degree of structural organization persists even after melting. researchgate.net The radial distribution function derived from WAXS data displays prominent peaks that are attributed to the arrangement of iodide anions, indicating that the anions maintain a structure with a long-range correlation. researchgate.net This suggests the presence of a pseudo-lattice structure in the liquid. Furthermore, comparisons with related halide salts indicate that local structures present in the crystalline phase are often reminiscent of the arrangements found in the liquid state, suggesting that the fundamental cation-anion packing motifs are preserved upon melting. researchgate.netaip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for probing the local chemical environment of specific nuclei (most commonly ¹H and ¹³C), making it an invaluable tool for studying intermolecular interactions in ionic liquids like [bmim]I. researchgate.net The chemical shifts of the protons on the [bmim]⁺ cation, particularly those on the imidazolium ring, are very sensitive to interactions with the iodide anion.

The protons on the imidazolium ring, labeled C(2)-H, C(4)-H, and C(5)-H, are acidic. The C(2)-H proton, situated between the two nitrogen atoms, is the most acidic and therefore the most likely site for strong interactions with the anion. rsc.org In [bmim]I, the iodide anion forms a hydrogen-bond-type interaction with this C(2)-H proton. This interaction causes a deshielding of the proton, resulting in a significant downfield shift in the ¹H NMR spectrum compared to a non-interacting cation. rsc.org

Studies comparing different halide anions ([Cl]⁻, [Br]⁻, [I]⁻) show that the strength of this C(2)-H···X⁻ interaction varies significantly. rsc.org The magnitude of the chemical shift and the rate of H-D isotopic exchange (when D₂O is added) can be used to gauge the strength of this hydrogen bond. rsc.org The H-D exchange rate follows the order Cl⁻ > Br⁻ > I⁻, indicating that the interaction between the cation and the iodide anion is the weakest among the halides. rsc.org This is consistent with iodide being a larger, more diffuse, and less electronegative anion compared to chloride and bromide. Despite being the weakest, this specific interaction is a defining feature of the molecular environment in [bmim]I. rsc.org

| Proton | Interaction Site | NMR Observation | Inferred Interaction Strength |

|---|---|---|---|

| C(2)-H (Imidazolium Ring) | Primary site of interaction with I⁻ | Significant downfield chemical shift. rsc.org | Weakest hydrogen-bond-type interaction among halides (Cl⁻, Br⁻, I⁻). rsc.org |

| C(4)-H, C(5)-H (Imidazolium Ring) | Secondary interaction sites with I⁻ | Lesser downfield chemical shifts compared to C(2)-H. rsc.org | Weaker interaction than at the C(2) position. |

| Butyl Chain Protons | Weaker, non-specific interactions | Smaller changes in chemical shift. | Mainly van der Waals forces. |

This table outlines the primary molecular interactions in [bmim]I as revealed by ¹H NMR spectroscopy, highlighting the key role of the C(2)-H proton in hydrogen bonding with the iodide anion. rsc.org

Role in Catalysis and Organic Synthesis

Application as a Catalyst or Catalyst Support

Imidazolium-based ionic liquids have been recognized for their potential to act not just as inert solvents but also as catalysts. nih.govacs.org While some reactions are catalyzed by task-specific ILs with functional groups, the imidazolium (B1220033) cation itself can play a role. acs.org For example, the imidazolium cation can act as a soft Lewis acid, complexing with reactants to increase their reactivity. mdpi.com [BMIM][I] has been used as a stabilizer, promoter, and reaction medium for transition metal-catalyzed reactions, such as the biphasic oxidative cyclocarbonylation of β-aminoalcohols. sigmaaldrich.com Furthermore, ionic liquids like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) have been used to dissolve transition metal chlorides, creating efficient catalyst systems for reactions like the hydrochlorination of acetylene. mdpi.comresearchgate.net

Electrolytes for Batteries and Supercapacitors

Utility as a Reaction Medium in Organic Transformations

The unique solvent properties of ionic liquids make them attractive media for organic synthesis. nih.gov Their ability to dissolve a diverse range of reactants and catalysts, combined with their negligible vapor pressure, offers advantages over conventional volatile organic compounds (VOCs). nih.govresearchgate.net The use of imidazolium-based ILs as reaction media can lead to enhanced reaction rates and selectivities. acs.org [BMIM][I] serves as a green solvent alternative, facilitating various chemical transformations while simplifying product separation and enabling potential recycling of the reaction medium. acs.orgsigmaaldrich.com

Green Chemistry Principles and Sustainability Aspects

Reduction of Traditional Organic Solvent Usage

A primary principle of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents in chemical reactions and processes. nih.gov Traditional solvents are often flammable, toxic, and contribute to air pollution through evaporation. Ionic liquids such as 1-butyl-3-methylimidazolium iodide present a viable alternative. chemijournal.com

The most significant property of ionic liquids in this context is their negligible vapor pressure. chemijournal.comresearchgate.net Unlike conventional organic solvents that readily evaporate into the atmosphere, the constituent ions in this compound are held together by strong electrostatic forces, which prevents them from escaping into the gas phase. chemijournal.com This inherent non-volatility directly addresses the problem of solvent loss and fugitive emissions, making them more environmentally benign reaction media. researchgate.net

Furthermore, this compound can function not only as a solvent but also as a catalyst in certain organic reactions, potentially reducing the need for additional catalytic substances. chemijournal.com Its ability to dissolve a wide range of organic and inorganic materials allows it to replace various traditional solvents in applications like synthesis, extraction, and electrochemistry.

Low Volatility and Non-Flammability Characteristics

The physical properties of this compound are central to its consideration as a "green" solvent. Its low volatility and non-flammability represent a significant improvement in process safety and environmental health compared to many conventional solvents.

As an ionic liquid, this compound is non-flammable and thermally stable. researchgate.net Thermogravimetric analysis of 1-butyl-3-methylimidazolium halides has shown that the iodide variant ([Bmim]I) is the most thermally stable among the common halides (chloride, bromide, and iodide), with an onset of mass loss recorded at 550 K (approximately 277 °C). mdpi.com This high temperature of decomposition contrasts sharply with the low flash points and high flammability of many VOCs. This characteristic reduces the risk of fire and explosions in industrial settings, thereby creating a safer working environment.

The following table compares the properties of this compound with several common traditional organic solvents.

| Compound | Type | Boiling Point (°C) | Flash Point (°C) | Key Hazard |

| This compound | Ionic Liquid | >277 (Decomp.) | Not Flammable | Low Volatility |

| Acetone (B3395972) | Organic Solvent | 56 | -20 | Highly Flammable |

| Toluene (B28343) | Organic Solvent | 111 | 4 | Flammable, Toxic |

| Dichloromethane (B109758) | Organic Solvent | 40 | None | Volatile, Carcinogen |

| Hexane | Organic Solvent | 69 | -22 | Highly Flammable |

Regenerability of Ionic Liquids in Industrial Processes

A crucial aspect of sustainability is the ability to recycle and reuse materials to minimize waste and reduce costs. The recovery and regeneration of ionic liquids after a chemical process are key to their viability as green solvents on an industrial scale. For 1-butyl-3-methylimidazolium-based ionic liquids, several regeneration strategies have been explored.

One common application where regenerability is vital is in the processing of biomass, such as cellulose. nih.govacs.org Imidazolium-based ionic liquids are effective at dissolving cellulose. After dissolution, the cellulose can be regenerated and recovered by adding an "anti-solvent" like water or alcohol. acs.org This process precipitates the cellulose, allowing the ionic liquid to be separated, purified, and reused in subsequent batches.

Evaluation of Environmental Impact (e.g., Atom Economy, Process Mass Intensity)

While properties like low volatility and recyclability are important, a comprehensive assessment of a chemical's "greenness" requires quantitative metrics. Green chemistry metrics such as Atom Economy and Process Mass Intensity (PMI) are used to evaluate the efficiency and environmental impact of a chemical process holistically. nih.gov

Atom Economy is a theoretical measure of the efficiency of a reaction in converting reactants to the desired product. It is calculated as: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A higher atom economy indicates that more of the reactants' atoms are incorporated into the final product, generating less waste.

Process Mass Intensity (PMI) provides a more comprehensive evaluation of the entire process, including solvents, reagents, and process water. acsgcipr.orgnih.gov It is defined as the ratio of the total mass of inputs to the mass of the final product. nih.gov PMI = Total Mass in Process (kg) / Mass of Product (kg)

The ideal PMI is 1, meaning no waste is generated. In practice, PMI values can be very high, especially in complex syntheses like those in the pharmaceutical industry. nih.govnih.gov The goal of green process design is to minimize the PMI by reducing the use of solvents, excess reagents, and purification materials.

Currently, specific PMI or Atom Economy data for industrial processes utilizing this compound are not widely published. However, the use of this ionic liquid could potentially improve these metrics in several ways:

By acting as both a solvent and a catalyst, it can reduce the number of components in a reaction, simplifying the process and lowering the total mass input.

Its high thermal stability may allow for reactions at higher temperatures, increasing reaction rates and yields, which can lead to a more efficient process.

It is important to note that the "green" label for ionic liquids is not absolute. Concerns remain regarding their synthesis pathways, potential toxicity, and biodegradability. rsc.orgrsc.org A full life-cycle assessment is necessary to truly determine the environmental impact of using this compound compared to traditional solvents.

Future Directions and Emerging Research Avenues

Tailoring Properties through Molecular Design

The "designer" nature of ionic liquids allows for the fine-tuning of their properties by modifying their molecular structure. For 1-butyl-3-methylimidazolium iodide, research demonstrates that its physical and chemical characteristics can be precisely tailored by altering the cation, the anion, or by introducing other molecular components. This tunability is fundamental to optimizing its performance for specific tasks. rsc.orgyoutube.com

Molecular dynamics (MD) simulations and quantum calculations are powerful tools for predicting how structural changes will impact bulk properties. nih.govacs.org By modeling isolated ion pairs and bulk liquids, researchers can understand the relationship between molecular structure, intermolecular forces, and resulting behaviors like viscosity and diffusion. nih.govacs.org For instance, simulations of imidazolium-based ionic liquids show that the length of the alkyl tail on the cation significantly influences the self-diffusion coefficients of the ions. nih.govnih.gov

A primary strategy for modifying the properties of [BMIM][I] is the introduction of co-solvents. Neat [BMIM][I] has a high viscosity, which can be a limiting factor in applications requiring efficient mass transport. rsc.org Mixing [BMIM][I] with specific organic solvents or water can disrupt the strong coulombic and hydrogen-bonding networks within the pure ionic liquid, leading to improved transport properties. rsc.org This approach leverages targeted intermolecular interactions to achieve desired characteristics, such as extending the liquidus range to extremely low temperatures. rsc.orgresearchgate.net

| Design Strategy | Components Involved | Key Interaction Mechanism | Resulting Property Change |

| Addition of Organic Co-solvents | [BMIM][I], γ-butyrolactone (GBL), Propylene (B89431) carbonate (PC) | Hydrogen bonding between the carbonyl group of the solvents and the imidazolium (B1220033) cation of the IL. rsc.orgresearchgate.net | Significant reduction in glass transition temperature (Tg) down to -120 °C and reduced viscosity. rsc.orgresearchgate.net |

| Mixing with Water | [BMIM][I], Water | Hydrogen bonding between the iodide anions and surrounding water molecules. rsc.org | Improved transport properties at room temperature. rsc.org |

| Modification of Cation Structure | Imidazolium-based cations with varying alkyl chain lengths (e.g., butyl, hexyl, octyl). nih.gov | Altered van der Waals forces and packing efficiency. | Changes in bulk density and self-diffusion coefficients; longer alkyl tails generally decrease cation mobility. nih.govnih.gov |

Exploration of Complex Multi-Component Systems and Their Intermolecular Interactions

Moving beyond simple binary mixtures, research is increasingly focused on complex, multi-component systems containing [BMIM][I]. These systems, which can include other ionic liquids, organic solvents, and salts, offer a broader canvas for property tuning but also introduce a higher degree of complexity in their intermolecular interactions. acs.orgrsc.org Understanding these interactions—which include coulombic forces, hydrogen bonding, and van der Waals forces—is critical to designing functional materials. acs.org

Advanced spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) are indispensable for probing these molecular-level interactions. rsc.orgresearchgate.net For example, FTIR and ¹H NMR have been used to confirm the formation of hydrogen bonds between the imidazolium cation of [BMIM][I] and the carbonyl groups of solvents like propylene carbonate (PC) and γ-butyrolactone (GBL). rsc.orgresearchgate.net This interaction disrupts the ion-pair formation between the [BMIM]⁺ cations and I⁻ anions, significantly reducing the system's cohesive energy and lowering its glass transition temperature. rsc.org

Molecular dynamics simulations are also employed to deconstruct the complex interplay of forces in these mixtures. acs.org A simulation of a ternary system containing [BMIM][I], ethylammonium (B1618946) nitrate (B79036) ([EA][NO₃]), and water revealed the formation of heterogeneous domains and specific hydrogen bonding between iodide and water, as well as between iodide and the [EA]⁺ cation. acs.org These simulations showed that as water concentration increases, water aggregates and networks form, which directly correlates with the bulk thermal behavior of the mixture. acs.org

| System Components | Analytical Technique(s) | Key Observed Intermolecular Interactions |

| [BMIM][I] / γ-butyrolactone (GBL) / Propylene carbonate (PC) / Lithium iodide (LiI) | FTIR, ¹H NMR | Hydrogen bonding between the carbonyl groups of GBL and PC with the imidazolium cation. rsc.orgresearchgate.net |

| [BMIM][I] / Ethylammonium nitrate ([EA][NO₃]) / Water | Molecular Dynamics (MD) Simulations | Hydrogen bonding between iodide-water and iodide-[EA]⁺; formation of water aggregates at high concentrations. acs.org |

| [BMIM][I] / Water | Spectroscopy | Hydrogen bonding between iodide anions and water molecules. rsc.org |

| [BMIM][I] / 1,4-bis-2-ethylhexylsulfosuccinate (AOT) / Benzene | FT-IR, ¹H NMR | Formation of reverse micelles with weaker water-surfactant interactions compared to traditional surfactants. rsc.org |

Development of Novel Applications in Emerging Technologies

The tunable properties of [BMIM][I] make it a promising candidate for several emerging technologies, most notably in energy conversion and environmental remediation.

Dye-Sensitized Solar Cells (DSSCs)

[BMIM][I] is widely studied as a component in electrolytes for dye-sensitized solar cells. mdpi.com The electrolyte in a DSSC is crucial for regenerating the photo-oxidized dye and transporting charge between the photoanode and the counter electrode. acs.org [BMIM][I] serves as a source of the iodide/triiodide (I⁻/I₃⁻) redox couple. While ionic liquids offer advantages like low volatility and high thermal stability compared to traditional organic solvents, they often suffer from higher viscosity, which can limit device performance. mdpi.commdpi.com

To overcome this, [BMIM][I] is often used as an additive in lower-viscosity organic solvents like acetonitrile (B52724) and valeronitrile. mdpi.commdpi.com Research has shown that the composition of the electrolyte, including the concentration of [BMIM][I] and the presence of other additives, significantly impacts the photovoltaic parameters of the DSSC. mdpi.com For example, one of the first highly successful DSSC electrolyte mixtures employed 0.6 M [BMIM][I] in a blend of acetonitrile and valeronitrile, contributing to a cell efficiency of over 11%. mdpi.commdpi.com

| Electrolyte Composition | Jsc (mA cm⁻²) | Voc (V) | FF | Efficiency (%) |

| 0.6 M [BMIM]I, 0.03 M I₂, 0.1 M GuNCS, 0.5 M TBP in ACN/VCN (85:15) | - | - | - | 11.3% mdpi.com |

| Solid Polymer Electrolyte (Starch/NaI) with 20 wt% 1-hexyl-3-methylimidazolium (B1224943) iodide | 9.07 | 0.58 | 0.65 | 3.42% nih.gov |

| Gel Polymer Electrolyte (PUA/TBAI/LiI/I₂) with [BMIM]I | - | - | - | Enhanced performance over single salt system acs.org |

Note: Data is often presented for systems with closely related imidazolium iodides, highlighting the general importance of this class of compounds in DSSC research. nih.gov

Carbon Capture and Separation

Imidazolium-based ionic liquids are being explored for carbon capture, utilization, and storage (CCUS) technologies due to their ability to dissolve CO₂. nih.gov While research on [BMIM][I] for this specific application is less extensive than for other anions like acetate (B1210297) or nonafluorobutylsulfonate, the principles are transferable. The interaction between CO₂ and the ionic liquid is key. In some cases, it is a physical absorption process, while in others, a chemical reaction occurs. For instance, with 1-butyl-3-methylimidazolium acetate ([BMIM][OAc]), CO₂ is absorbed almost irreversibly through a chemical reaction that involves the carboxylation of the imidazolium ring. rsc.orgnih.govacs.org This suggests that the cation itself plays an active role. The high selectivity of certain ILs for CO₂ over other gases like N₂, O₂, and H₂ is a significant advantage for capturing CO₂ from post-combustion gas streams. nih.gov Future work could explore modifying the [BMIM][I] system to enhance its CO₂ solubility and selectivity, potentially through functionalization or mixing with other task-specific ionic liquids.

Scalability and Industrial Implementation Considerations

For [BMIM][I] to transition from a laboratory chemical to an industrial material, several factors related to scalability and implementation must be addressed. The synthesis of imidazolium-based ionic liquids is generally considered straightforward, which is a positive indicator for large-scale production. mdpi.com

The most common synthesis route is a two-step process:

Quaternization: N-methylimidazole is reacted with an alkyl halide, in this case, 1-iodobutane, to form the this compound salt. researchgate.net This is typically a nucleophilic substitution reaction. nih.gov

Purification: The product is then purified to remove unreacted starting materials and byproducts.

While the synthesis is conceptually simple, industrial-scale production requires optimization of reaction conditions, efficient purification methods, and cost-effective sourcing of raw materials. The cost of 1-iodobutane, for example, can be a significant factor. An alternative, often more economical route for other halide-based ILs involves using 1-chlorobutane (B31608) or 1-bromobutane (B133212) to produce [BMIM]Cl or [BMIM]Br, followed by an anion exchange step to introduce the iodide. researchgate.net

Key considerations for industrial implementation include:

Viscosity: The high viscosity of pure [BMIM][I] is a major hurdle for applications requiring fluid handling and rapid mass transfer, such as in flow reactors or large-scale solvent extraction. rsc.org The use of multi-component systems to reduce viscosity, as discussed previously, is a viable but more complex solution for industrial processes.

Thermal Stability: [BMIM][I] and related imidazolium halides are thermally stable up to around 238°C. researchgate.net However, prolonged exposure to elevated temperatures (e.g., 150°C), which might be required in processes like biomass dissolution, can lead to gradual degradation. mdpi.com Understanding and mitigating this degradation is crucial for maintaining the integrity and performance of the ionic liquid over its operational lifetime.

Recyclability: A core tenet of "green chemistry" is the ability to recycle and reuse solvents. The negligible vapor pressure of ionic liquids simplifies product separation but requires the development of efficient methods to remove dissolved solutes and impurities to regenerate the IL for subsequent cycles.

Addressing these challenges through continued research and process engineering will be essential for the successful industrial implementation of this compound.

Q & A

Q. What are the key physicochemical properties of 1-butyl-3-methylimidazolium iodide ([BMIM][I]) relevant to its use in electrochemical systems?

[BMIM][I] exhibits distinct properties such as high density (1.4–1.5 g/cm³), viscosity (~300–400 mPa·s at 25°C), and ionic conductivity (~1–3 mS/cm), which are critical for electrolyte design. Its electrochemical stability window ranges from 2.7–4.7 V, making it suitable for applications like dye-sensitized solar cells (DSSCs) . Methodologically, these properties are determined via viscometry, densitometry, and cyclic voltammetry under controlled humidity to avoid hygroscopic interference .

Q. How does [BMIM][I] compare to other halide-based ionic liquids (e.g., [BMIM][Br] or [BMIM][Cl]) in terms of solvent compatibility and thermal behavior?

[BMIM][I] has higher density and refractive index than [BMIM][Br] or [BMIM][Cl], but lower thermal stability (decomposition ~250°C). Its viscosity is intermediate between [BMIM][Br] and [BMIM][BF₄]. These differences arise from stronger hydrogen bonding and larger iodide anion size. Researchers use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to compare phase transitions and decomposition profiles .

Q. What synthetic routes are commonly employed for [BMIM][I], and how can purity be ensured?

[BMIM][I] is typically synthesized via alkylation of 1-methylimidazole with butyl iodide, followed by metathesis or anion exchange. Purity (>99%) is verified using nuclear magnetic resonance (¹H/¹³C NMR) and ion chromatography to detect residual halides or solvents. Storage under inert gas (e.g., N₂) in amber glass vials prevents degradation .

Advanced Research Questions

Q. How do intermolecular interactions between [BMIM][I] and co-solvents (e.g., γ-butyrolactone or propylene carbonate) influence electrolyte performance at low temperatures?

Hydrogen bonding between the imidazolium cation’s C2-H and carbonyl groups of co-solvents reduces ion aggregation, enhancing ionic mobility. FTIR and ¹H NMR quantify these interactions by tracking shifts in C2-H stretching frequencies (~3150 cm⁻¹) and proton chemical shifts. Optimized mixtures achieve conductivity >2 mS/cm at -20°C, critical for low-temperature DSSCs .

Q. What experimental strategies resolve contradictions in reported electrochemical stability limits of [BMIM][I] across studies?

Discrepancies in stability windows (e.g., 2.7 V vs. 4.7 V) often stem from moisture content or electrode material differences. Controlled experiments using anhydrous conditions (glovebox) and identical working electrodes (e.g., Pt vs. glassy carbon) are essential. Electrochemical impedance spectroscopy (EIS) can further identify parasitic reactions .

Q. How does the alkyl chain length in imidazolium-based ionic liquids affect DSSC efficiency when using [BMIM][I] as an electrolyte component?

Shorter alkyl chains (e.g., [EMIM][I]) reduce viscosity, improving triiodide diffusion, but may compromise thermal stability. Systematic studies blend [BMIM][I] with low-viscosity ILs (e.g., [PMIM][SCN]) and quantify efficiency via current-voltage (J-V) curves under standard AM1.5 illumination. Optimal blends achieve >7% efficiency by balancing ion mobility and redox activity .

Q. What advanced characterization techniques elucidate the structural dynamics of [BMIM][I] in solid-state or quasi-solid electrolytes?

X-ray crystallography and Raman spectroscopy reveal cation-anion packing and conformational flexibility. For example, crystallographic data (CCDC 634383) show that iodide forms weaker Coulombic interactions with the cation compared to bromide, enabling faster ion dissociation. Quasi-elastic neutron scattering (QENS) further probes local mobility in polymer matrices .

Methodological Considerations

- Contradiction Analysis : Always standardize experimental conditions (temperature, humidity, electrode materials) when comparing literature data.

- Data Reproducibility : Use high-purity reagents (e.g., Sigma-Aldrich or IoLiTec) and validate purity via multiple techniques (NMR, HPLC).

- Safety Protocols : [BMIM][I] is combustible (flash point ~223°C) and requires handling in fume hoods with ABEK respirators .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.